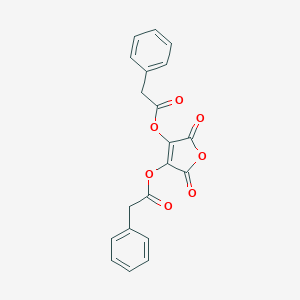
Dihydroxymaleic anhydride bis(phenylacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroxymaleic anhydride bis(phenylacetate), also known as DHMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DHMA is a derivative of maleic anhydride and phenylacetic acid, and its chemical structure consists of two phenylacetate groups attached to a dihydroxymaleic anhydride molecule.
作用机制
The mechanism of action of Dihydroxymaleic anhydride bis(phenylacetate) is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. Dihydroxymaleic anhydride bis(phenylacetate) has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
生化和生理效应
Dihydroxymaleic anhydride bis(phenylacetate) has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Dihydroxymaleic anhydride bis(phenylacetate) has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
Dihydroxymaleic anhydride bis(phenylacetate) has several advantages for lab experiments, including its easy synthesis, solubility in organic solvents, and potential anti-cancer properties. However, Dihydroxymaleic anhydride bis(phenylacetate) has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
未来方向
For research on Dihydroxymaleic anhydride bis(phenylacetate) include further studies on its anti-cancer properties and potential applications in the treatment of inflammatory diseases. Dihydroxymaleic anhydride bis(phenylacetate) may also have potential applications in materials science and catalysis, and further studies on its properties in these fields are needed. Additionally, further studies are needed to fully understand the mechanism of action of Dihydroxymaleic anhydride bis(phenylacetate) and its potential toxicity.
合成方法
Dihydroxymaleic anhydride bis(phenylacetate) can be synthesized by reacting maleic anhydride with phenylacetic acid in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction produces Dihydroxymaleic anhydride bis(phenylacetate) as a white crystalline solid that is soluble in organic solvents such as acetone and ethanol.
科学研究应用
Dihydroxymaleic anhydride bis(phenylacetate) has been studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, Dihydroxymaleic anhydride bis(phenylacetate) has been used as a crosslinking agent for the synthesis of polymeric materials with improved mechanical and thermal properties. In catalysis, Dihydroxymaleic anhydride bis(phenylacetate) has been used as a catalyst for the synthesis of various organic compounds. In biomedical research, Dihydroxymaleic anhydride bis(phenylacetate) has been studied for its potential anti-cancer properties.
属性
CAS 编号 |
132-81-0 |
|---|---|
产品名称 |
Dihydroxymaleic anhydride bis(phenylacetate) |
分子式 |
C20H14O7 |
分子量 |
366.3 g/mol |
IUPAC 名称 |
[2,5-dioxo-4-(2-phenylacetyl)oxyfuran-3-yl] 2-phenylacetate |
InChI |
InChI=1S/C20H14O7/c21-15(11-13-7-3-1-4-8-13)25-17-18(20(24)27-19(17)23)26-16(22)12-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
SVZZYSUBDXSGJH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=O)OC2=O)OC(=O)CC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C(=O)OC2=O)OC(=O)CC3=CC=CC=C3 |
其他 CAS 编号 |
132-81-0 |
同义词 |
[2,5-dioxo-4-(2-phenylacetyl)oxy-3-furyl] 2-phenylacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
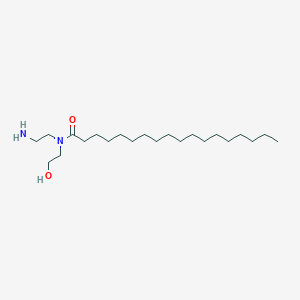

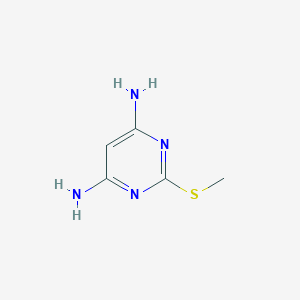
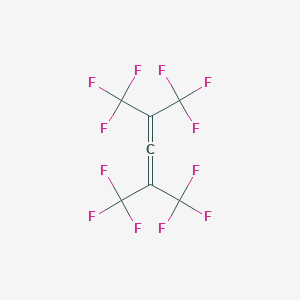

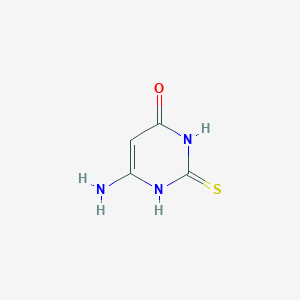
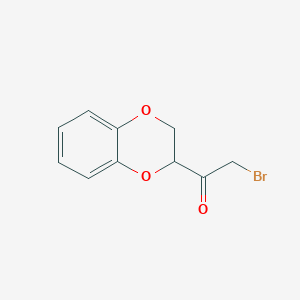
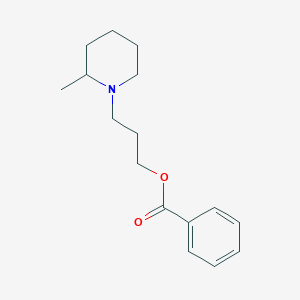
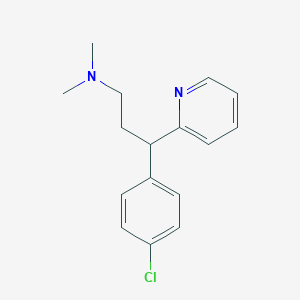
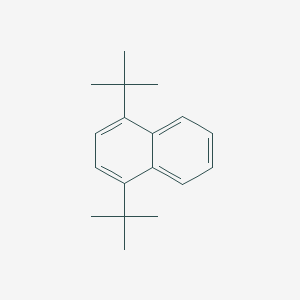
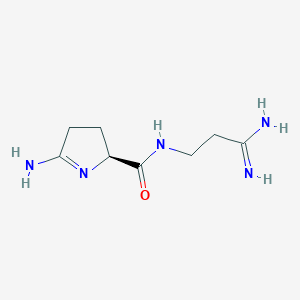
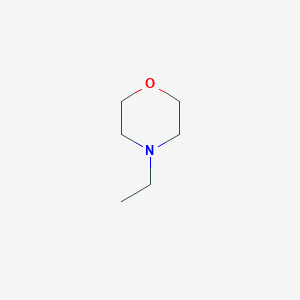
![[(2-Oxoindol-3-yl)amino]urea](/img/structure/B86935.png)